

A Comparative Spectroscopic Analysis of C76 and Other Higher Fullerenes

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side spectroscopic analysis of C76 and other higher fullerenes, including C78, C82, and C84. Higher fullerenes, carbon cage structures larger than C60 and C70, are of significant interest in materials science and medicinal chemistry due to their unique electronic and structural properties. This document summarizes key quantitative data from various spectroscopic techniques—Ultraviolet-Visible (UV-Vis), Infrared (IR), Raman, and Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy—to facilitate objective comparison. Detailed experimental protocols for the cited analyses are also provided to support reproducibility and further research.

Data Presentation: Comparative Spectroscopic Data

The following tables summarize the characteristic spectroscopic features of C76, C78, C82, and C84. It is important to note that many higher fullerenes have multiple isomers, and the spectral data can vary depending on the specific isomer and the experimental conditions.

Table 1: UV-Vis Absorption Maxima (λmax) of Higher Fullerenes in Solution



Fullerene	Solvent	Absorption Maxima (nm)	
C76 (D2)	Hexane	200, 230, 239, 251, 261, 272, 287, 305, 318, 334, 357[1]	
C78 (mixture of isomers)	Benzene	Data not readily available in a compiled format.	
C82	Not specified	Data not readily available in a compiled format.	
C84 (D2:22)	Hexane	200, 230, 239, 251, 261, 272, 287, 305, 318, 334, 357[1]	

Table 2: Prominent Infrared (IR) Absorption Peaks of Higher Fullerenes

Fullerene	Sample Preparation	Prominent IR Peaks (cm-1)	
C76	KBr disk	1601, 1438, 1317, 1288, 710, 650, 527	
C78 (mixture of isomers)	KBr disk	1564, 1461, 1373, 794, 652, 543	
C82	Not specified	Data not readily available in a compiled format.	
C84 (mixture of isomers)	KBr disk	1433, 1384, 1258, 794, 670, 648, 493, 473, 446	

Table 3: Characteristic Raman Shifts of Higher Fullerenes



Fullerene	Excitation Wavelength	Characteristic Raman Shifts (cm-1)	
C76	Not specified	Data not readily available in a compiled format.	
C78	Not specified Data not readily available compiled format.		
C82	Not specified Data not readily available compiled format.		
C84 (D2(IV) and D2d(II) isomer mixture)	514.5 nm	A rich spectrum with numerous peaks due to lower symmetry. Specific peak positions are reported in detailed spectroscopic studies.[2]	

Table 4: 13C NMR Chemical Shifts of Higher Fullerenes

Fullerene	Isomer(s)	Number of 13C Signals	Chemical Shift Range (ppm)
C76	D2	19	~130-150
C78	C2v, D3, C2v'	Multiple signals for each isomer	Not specified in a range
C82	C2, C2v, C3v	Multiple signals for each isomer	Not specified in a range
C84	D2, D2d	21 (for D2)	Not specified in a range

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below. These protocols are synthesized from various research articles and represent common practices in the field.



1. UV-Vis Spectroscopy

- Sample Preparation: Solutions of the purified higher fullerenes are prepared in a spectroscopic grade, non-polar organic solvent such as hexane, toluene, or carbon disulfide.
 The concentration is typically in the range of 10^-5 to 10^-6 M.
- Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
- Data Acquisition: The absorption spectrum is recorded over a wavelength range of 200 to 900 nm.[1] A baseline correction is performed using the pure solvent.
- Analysis: The wavelengths of maximum absorbance (λmax) are identified from the spectrum.
- 2. Infrared (IR) Spectroscopy
- Sample Preparation: The KBr disk (or pellet) technique is commonly employed. A small
 amount of the purified fullerene sample (typically 0.1-1.0 mg) is intimately mixed with
 spectroscopic grade potassium bromide (KBr) powder (around 100-200 mg). The mixture is
 then pressed into a thin, transparent disk using a hydraulic press.
- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.
- Data Acquisition: The IR spectrum is typically recorded in the mid-IR range, from 4000 to 400 cm-1, with a resolution of 1-2 cm-1. A background spectrum of a pure KBr disk is recorded for baseline correction.
- Analysis: The positions of the absorption bands (in cm-1) are determined and assigned to specific vibrational modes of the fullerene cage.
- 3. Raman Spectroscopy
- Sample Preparation: Solid samples of the purified fullerenes are typically used. These can be in the form of crystalline powders or thin films.
- Instrumentation: A confocal micro-Raman spectrometer equipped with a laser excitation source (e.g., Ar+ laser at 514.5 nm or a Nd:YAG laser at 1064 nm) is used.[2]

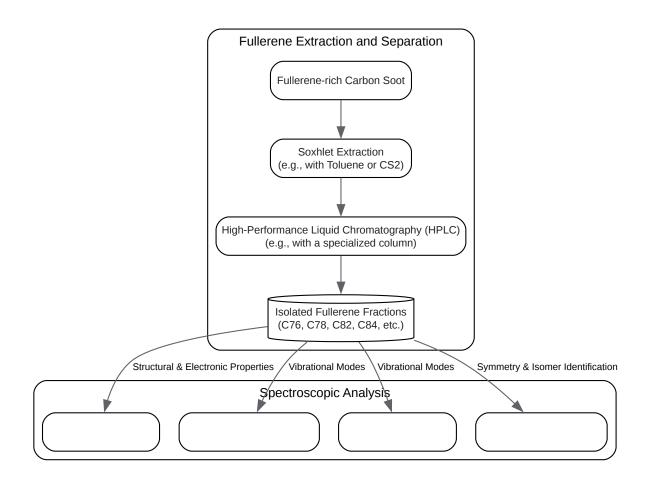


- Data Acquisition: The laser is focused onto the sample, and the scattered light is collected and analyzed. The spectrum is recorded as Raman shift in cm-1 relative to the excitation line. Laser power should be kept low to avoid sample degradation.
- Analysis: The positions and relative intensities of the Raman bands are analyzed to identify the vibrational modes of the fullerene molecule.
- 4. 13C Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation: The purified fullerene is dissolved in a suitable deuterated solvent, such as carbon disulfide (CS2) with a deuterated lock solvent or deuterated toluene (toluene-d8). The concentration of the sample is typically in the range of 1-10 mg/mL.
- Instrumentation: A high-field NMR spectrometer (e.g., 100-150 MHz for 13C) is used.
- Data Acquisition: 13C NMR spectra are acquired using proton decoupling to simplify the spectrum and improve the signal-to-noise ratio. A large number of scans may be required due to the low natural abundance of 13C and the relatively low solubility of higher fullerenes.
- Analysis: The chemical shifts (in ppm) of the resonance signals are determined relative to a
 reference standard (e.g., tetramethylsilane, TMS). The number of distinct signals
 corresponds to the number of non-equivalent carbon atoms in the molecule, providing crucial
 information about its symmetry and isomeric form.

Mandatory Visualization

The following diagrams illustrate the general workflow for the separation and spectroscopic characterization of higher fullerenes.

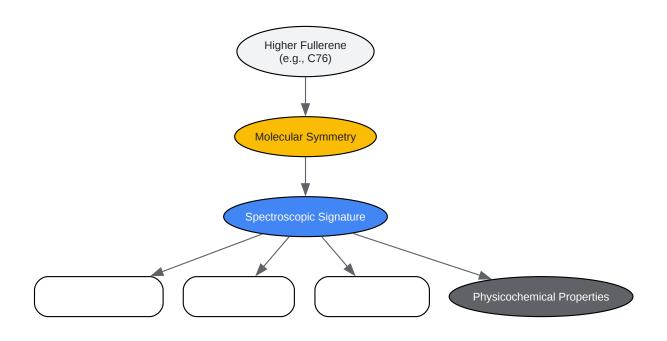




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Caption: Experimental workflow for fullerene analysis.





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Caption: Fullerene structure-property relationship.

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References

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